molecular formula C9H9BrO3S B3044014 Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- CAS No. 99513-18-5

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-

Cat. No.: B3044014
CAS No.: 99513-18-5
M. Wt: 277.14 g/mol
InChI Key: MXFPKVYLTQKKFV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(2-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFPKVYLTQKKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258967
Record name 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone
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Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-18-5
Record name 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99513-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2-methanesulfonylphenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 2-(methylsulfonyl)acetophenone using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield various substituted ethanone derivatives.

    Oxidation Reactions: Produce sulfone derivatives.

    Reduction Reactions: Result in alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications include:

  • Anti-inflammatory drugs : It is being investigated for its potential to develop new anti-inflammatory agents, addressing conditions like arthritis and other inflammatory diseases.
  • Pain management : The compound is explored for its role in pain relief medications, targeting specific pathways involved in pain signaling .

Organic Synthesis

This compound is widely utilized as a building block in organic chemistry:

  • Synthesis of complex molecules : It enables the construction of intricate organic compounds with desired biological activities. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Material Science

In material science, Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is used in:

  • Polymer formulation : It contributes to the development of specialty polymers and coatings with enhanced chemical properties .
  • Advanced materials : The compound's unique properties make it suitable for creating materials with specific performance characteristics.

Agricultural Chemistry

The compound plays a role in developing agrochemicals:

  • Pesticides and herbicides : It is involved in synthesizing effective agrochemicals that improve crop yield and protection against pests .

Analytical Chemistry

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is also used as a reference standard in analytical methods:

  • Identification and quantification : It aids in accurately identifying related compounds in various samples through techniques like chromatography .

Case Study 1: Anti-inflammatory Drug Development

Research has shown that Ethanone derivatives exhibit promising anti-inflammatory properties. In vitro studies demonstrated that these compounds could effectively reduce inflammatory markers in cell cultures, indicating their potential as therapeutic agents.

Case Study 2: Synthesis of Complex Organic Molecules

A study focused on using Ethanone as a precursor for synthesizing novel antimicrobial agents. The research highlighted the efficiency of the bromination reaction in producing target compounds with enhanced biological activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone
  • CAS Number : 50413-24-6
  • Molecular Formula : C₉H₉BrO₃S
  • Molecular Weight : 277.135 g/mol
  • Structure: Features a bromoethanone backbone with a methylsulfonyl (-SO₂CH₃) substituent at the ortho position of the phenyl ring.

Key Properties :

  • Physical State : Solid at room temperature
  • Melting Point : 126°C
  • Boiling Point : 428.4°C (predicted at 760 mmHg)
  • Density : 1.6 g/cm³

Synthesis: Prepared via bromination of 1-[2-(methylsulfonyl)phenyl]ethanone using bromine in diethyl ether, followed by crystallization .

Applications : Used as an intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds (e.g., triazoles and imidazoles) .

Comparison with Structural Analogs

Structural and Substituent Effects

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon. This contrasts with analogs bearing electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂).

Compound Name Substituent(s) Electron Effect Reactivity Trend
2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone -SO₂CH₃ (ortho) EWG High electrophilicity
2-Bromo-1-phenylethanone (Phenacyl bromide) None (plain phenyl) Neutral Moderate electrophilicity
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone -OCH₃ (para, meta) EDG Reduced electrophilicity
2-Bromo-1-(3-dimethylaminophenyl)ethanone -N(CH₃)₂ (meta) EDG Low electrophilicity, basic
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone -CF₃ (ortho) EWG High electrophilicity

Physical Properties

Table 1: Comparative Physical Data

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target (50413-24-6) 277.135 126 428.4 (predicted) 1.6
Phenacyl bromide (70-11-1) 199.045 50–52 134.85* (at 2.4 kPa) 1.647
3,4-Dimethoxy analog (1835-02-5) 259.1 Not reported Not reported Not reported
Trifluoromethyl analog (N/A) ~267.05 Not reported Not reported Not reported
Dimethylamino analog (112598-92-2) 242.11 Not reported 326.9 (predicted) 1.406

*Phenacyl bromide’s boiling point is pressure-sensitive, measured at 2.4 kPa .

Biological Activity

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula: C10H10BrO3S
  • Molecular Weight: 293.15 g/mol
  • Functional Groups:
    • Bromo group (Br)
    • Methylsulfonyl group (–SO2CH3)

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.

Biological Activities

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- has been investigated for several biological activities, including:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .
  • Anti-inflammatory Properties: The compound has been explored for its potential to modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
  • Antiproliferative Effects: Preliminary studies suggest that Ethanone may inhibit the proliferation of cancer cells, particularly in vitro against HeLa cells .

The biological activity of Ethanone is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth and inflammation. This inhibition can lead to reduced synthesis of essential biomolecules in pathogens.
  • Signal Pathway Modulation: Ethanone can influence signaling pathways related to inflammation and cellular metabolism, potentially altering cellular responses to stress or infection .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various derivatives indicated that Ethanone demonstrated a broad spectrum of antibacterial action. Specifically, it was effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with notable biofilm inhibition capabilities . The results are summarized in the following table:

Bacterial StrainMIC (μM)Biofilm Inhibition (MBIC)
MRSA62.562.216–124.432
Enterococcus spp.12531.108–62.216
E. coli125Not specified

Anti-inflammatory Potential

Research has shown that compounds similar to Ethanone exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests that Ethanone may also possess similar properties, warranting further investigation.

Applications

Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is poised for applications across multiple domains:

  • Pharmaceutical Development: Its unique structure makes it an important intermediate in synthesizing drugs aimed at treating infections and inflammatory conditions .
  • Material Science: The compound can be utilized in developing specialty materials with specific chemical properties for enhanced performance in various applications.
  • Agricultural Chemistry: There is potential for this compound in formulating agrochemicals, contributing to the development of effective pesticides and herbicides .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-[2-(methylsulfonyl)phenyl]ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of the parent acetophenone derivative. Key steps include:

  • Substitution reactions : Bromine introduction at the α-position of the ketone using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) .
  • Sulfonylation : Methylsulfonyl group introduction via electrophilic aromatic substitution or coupling reactions.
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DCM or THF) critically affect yield and purity. Impurities like unreacted precursors require purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should researchers characterize this compound’s physicochemical properties?

Standard characterization includes:

  • Melting point : 128°C (phase transition) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm), methylsulfonyl (δ 3.2–3.5 ppm for CH₃), and α-bromoketone (δ 4.5–5.5 ppm) .
    • MS : Molecular ion peak at m/z 231.04 (C₉H₉BrO₃S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are essential for handling this compound?

  • PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water discharge .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Contradictions between solution-phase (NMR) and solid-state (X-ray) data arise from conformational flexibility. Strategies include:

  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers .
  • DFT calculations : Compare experimental and computed spectra to validate tautomeric forms .
  • Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., C–Br bond length = 1.89 Å) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The α-bromo ketone moiety is highly electrophilic due to:

  • Electronic effects : Electron-withdrawing sulfonyl group enhances ketone polarization, facilitating SN₂ pathways .
  • Steric effects : Ortho-substituted methylsulfonyl group may hinder backside attack, favoring elimination (e.g., E2) in bulky nucleophiles .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, increasing substitution rates .

Q. What methodologies assess its potential biological activity (e.g., antimicrobial)?

  • In vitro assays :
    • MIC tests : Evaluate bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) .
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) .
  • SAR studies : Modify the sulfonyl or bromo groups to correlate structure with activity .

Q. How do stability issues (e.g., hydrolysis) impact storage and experimental design?

  • Hydrolysis susceptibility : The α-bromo ketone hydrolyzes in humid conditions to yield 2-hydroxy derivatives.
  • Mitigation : Store under argon at –20°C, and use anhydrous solvents for reactions .
  • Kinetic studies : Monitor degradation via HPLC to determine half-life in buffered solutions (pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-
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